methyl 4-(4-chloro-3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(4-chloro-3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H14ClN3O5 and its molecular weight is 339.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0621982 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to "methyl 4-(4-chloro-3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate" focuses on their synthesis, demonstrating the versatility of the pyrimidine scaffold in organic synthesis. For instance, the study of ureidopyrimidinones reveals their strong dimerization capabilities via quadruple hydrogen bonding, highlighting the pyrimidine unit's utility in constructing supramolecular structures (Beijer et al., 1998). Additionally, modifications of the Biginelli reaction have enabled the synthesis of dimethyl-nitrophenyl-tetrahydropyrimidines, revealing their potential for further chemical transformations (Remennikov et al., 1993).
Antimicrobial Applications
The antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids, derivatives structurally related to the compound , has been conducted, showing significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Optical and Electronic Properties
A study on thiopyrimidine derivatives, including phenyl pyrimidine compounds, has explored their nonlinear optical (NLO) properties through density functional theory (DFT) calculations. The research suggests that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Drug Synthesis Intermediates
The synthesis of chloromethyl-tetrahydropyrimidin-2-one derivatives and their rearrangement to produce various biologically active compounds highlights the role of pyrimidine derivatives as intermediates in medicinal chemistry (Bullock et al., 1972).
Properties
IUPAC Name |
methyl 6-(4-chloro-3-nitrophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5/c1-7-11(13(19)23-3)12(16-14(20)17(7)2)8-4-5-9(15)10(6-8)18(21)22/h4-6,12H,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDLHUBRWASJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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